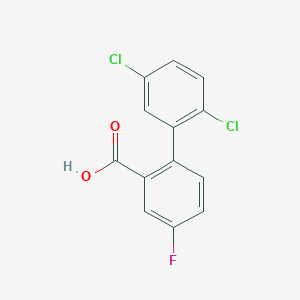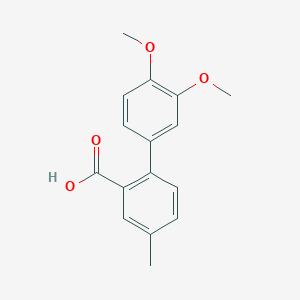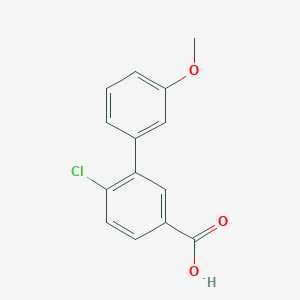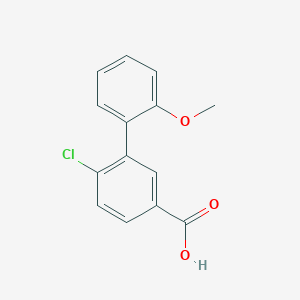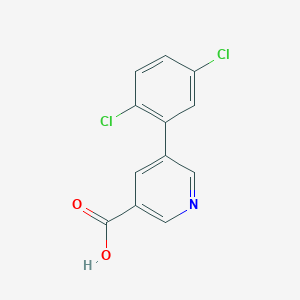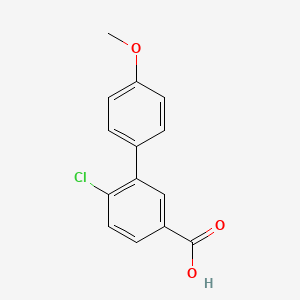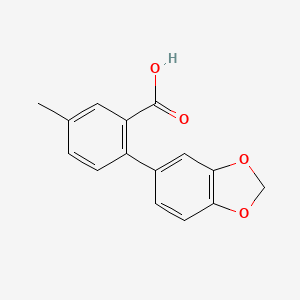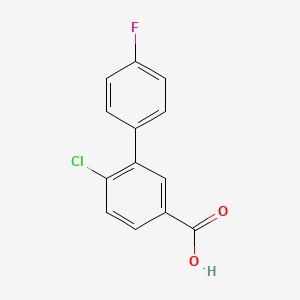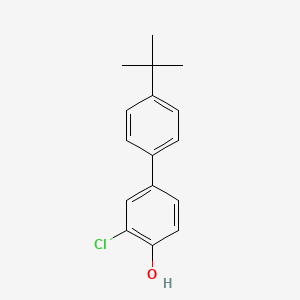
2-Chloro-4-(4-t-butylphenyl)phenol, 95%
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Chloro-4-(4-t-butylphenyl)phenol, 95% (2C4TP95) is a synthetic phenol compound used in the synthesis of a variety of organic compounds. It is a colorless solid that is soluble in many organic solvents. The compound has a variety of applications in scientific research, including in the synthesis of pharmaceuticals, agrochemicals, and other specialty chemicals.
Aplicaciones Científicas De Investigación
2-Chloro-4-(4-t-butylphenyl)phenol, 95% has a variety of applications in scientific research. For example, it has been used as a reagent in the synthesis of pharmaceuticals, agrochemicals, and other specialty chemicals. It has also been used as a catalyst in organic synthesis. Additionally, 2-Chloro-4-(4-t-butylphenyl)phenol, 95% has been used as a precursor to the synthesis of other compounds, such as 2-chloro-4-methylphenol and 4-t-butyl-2-chlorophenol.
Mecanismo De Acción
2-Chloro-4-(4-t-butylphenyl)phenol, 95% is an electrophilic reagent, meaning that it reacts with nucleophilic species, such as amines and thiols, to form a covalent bond. The reaction proceeds through a substitution mechanism, in which the chlorine atom of 2-Chloro-4-(4-t-butylphenyl)phenol, 95% is replaced by the nucleophilic species.
Biochemical and Physiological Effects
2-Chloro-4-(4-t-butylphenyl)phenol, 95% is not known to have any significant biochemical or physiological effects. It is not known to be toxic, mutagenic, or carcinogenic.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-Chloro-4-(4-t-butylphenyl)phenol, 95% is a useful reagent for organic synthesis due to its low cost, availability, and stability. It is also relatively easy to handle and store. However, the compound is sensitive to light and air and must be stored in a dark, airtight container. Additionally, the compound is water-soluble and may be difficult to separate from the reaction mixture.
Direcciones Futuras
In the future, 2-Chloro-4-(4-t-butylphenyl)phenol, 95% could be used in the synthesis of new compounds, such as polymers and nanomaterials. It could also be used as a catalyst in the synthesis of pharmaceuticals and agrochemicals. Additionally, the compound could be used as a reagent in the synthesis of other organic compounds, such as polyols and polyurethanes. Finally, 2-Chloro-4-(4-t-butylphenyl)phenol, 95% could be used in the development of new analytical techniques, such as liquid chromatography and mass spectrometry.
Métodos De Síntesis
2-Chloro-4-(4-t-butylphenyl)phenol, 95% is synthesized by the reaction of 4-t-butylphenol (3-methyl-2-buten-1-ol) and chlorine in an aqueous medium. The reaction is typically conducted at a temperature of 140°C and a pressure of 1.5 atmospheres. The reaction produces 2-Chloro-4-(4-t-butylphenyl)phenol, 95% as a pale yellow solid.
Propiedades
IUPAC Name |
4-(4-tert-butylphenyl)-2-chlorophenol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17ClO/c1-16(2,3)13-7-4-11(5-8-13)12-6-9-15(18)14(17)10-12/h4-10,18H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BHICKPPDWWKOJB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C2=CC(=C(C=C2)O)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17ClO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20653532 |
Source


|
| Record name | 4'-tert-Butyl-3-chloro[1,1'-biphenyl]-4-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20653532 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
260.76 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-4-(4-T-butylphenyl)phenol | |
CAS RN |
1175917-20-0 |
Source


|
| Record name | 4'-tert-Butyl-3-chloro[1,1'-biphenyl]-4-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20653532 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



